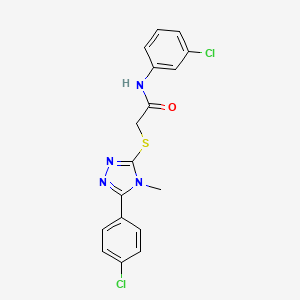

N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 3-chlorophenylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thioacetic acid and a triazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives possess potent activity against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of key enzymes in microbial metabolism, making these compounds valuable in combating drug-resistant pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer properties. In silico studies have indicated that triazole derivatives can act as inhibitors of specific cancer-related enzymes. For example, molecular docking studies have highlighted the ability of similar compounds to inhibit 5-lipoxygenase (5-LOX), which is implicated in cancer progression and inflammation . Further experimental validation is necessary to confirm these effects in vivo.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This highlights the potential for developing new antimicrobial agents based on the triazole scaffold.

Case Study 2: Anticancer Activity Assessment

Another research effort focused on assessing the anticancer properties of triazole-based compounds against various cancer cell lines. The findings indicated that specific derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7), suggesting their potential as chemotherapeutic agents . Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer metabolism.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide

- N-(2-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide

- N-(5-Chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of chlorophenyl and triazole moieties, which confer specific chemical and biological properties

Biological Activity

N-(3-Chlorophenyl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C24H21Cl2N5OS

- Molecular Weight : 498.43 g/mol

- CAS Number : 338430-29-8

The compound exhibits various mechanisms of action that contribute to its biological efficacy:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial and antifungal properties, making it a candidate for treating infections .

- Anticancer Activity : Preliminary studies indicate that it may have cytotoxic effects on cancer cell lines, particularly through apoptosis induction .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound:

- Chlorine Substituents : The presence of chlorine atoms on the phenyl rings enhances the potency against various biological targets .

- Thiazole and Triazole Moieties : These heterocycles are critical for the anticancer and antimicrobial activities observed in similar compounds .

Table 1 summarizes key findings from SAR studies related to triazole derivatives:

| Compound | Key Features | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| Compound 9 | Methyl group at position 4 | Antitumor | 1.61 ± 1.92 |

| Compound 10 | Electron-withdrawing groups | Antitumor | 1.98 ± 1.22 |

| Compound 13 | N-phenylcarboxamide group | Cytotoxic against A-431 cells | < Doxorubicin |

Antitumor Activity

In a study evaluating various triazole derivatives against liver cancer cell lines (HepG2), this compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . This suggests potential as a lead compound for further development.

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of compounds similar to this compound using the dilution method against various Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structural motifs exhibited superior antibacterial activity compared to existing antibiotics .

Properties

Molecular Formula |

C17H14Cl2N4OS |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H14Cl2N4OS/c1-23-16(11-5-7-12(18)8-6-11)21-22-17(23)25-10-15(24)20-14-4-2-3-13(19)9-14/h2-9H,10H2,1H3,(H,20,24) |

InChI Key |

FTQPOLWBAPCAEK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.